sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate;iron(3+)
CAS No.:
Cat. No.: VC13459484
Molecular Formula: C14H19FeN3NaO10
Molecular Weight: 468.15 g/mol
* For research use only. Not for human or veterinary use.
![sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate;iron(3+) -](/images/structure/VC13459484.png)
Specification
Molecular Formula | C14H19FeN3NaO10 |
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Molecular Weight | 468.15 g/mol |
IUPAC Name | sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate;iron(3+) |
Standard InChI | InChI=1S/C14H23N3O10.Fe.Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;/q;+3;+1/p-4 |
Standard InChI Key | UEHRTZASQAWUOJ-UHFFFAOYSA-J |
SMILES | C(CN(CC(=O)O)CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Fe+3] |
Canonical SMILES | C(CN(CC(=O)O)CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Fe+3] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₁₀H₁₂FeN₂NaO₈, with a molar mass of 367.05 g/mol . Its structure features a central iron(III) ion coordinated by four nitrogen atoms and six oxygen atoms from carboxylate groups, forming an octahedral geometry. The sodium counterion balances the charge of the anionic EDTA-iron complex.
Key Structural Features:
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Coordination Sites: Iron(III) binds to the tetradentate EDTA ligand through two nitrogen and four oxygen atoms.
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Chelation Stability: The formation constant (log K) for Fe³⁺-EDTA is approximately 25.1, indicating strong binding under physiological conditions .
Spectroscopic and Analytical Data
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SMILES: [Na+].[Fe+3].[O-]C(=O)CN(CCN(CC([O-])=O)CC([O-])=O)CC([O-])=O .
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UV-Vis Absorption: Exhibits a λₘₐₓ at 260 nm due to ligand-to-metal charge transfer transitions .
Synthesis and Industrial Production
Synthetic Routes
The compound is synthesized via a neutralization reaction between EDTA and ferric chloride in the presence of sodium hydroxide :
Key Steps:
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Dissolution of EDTA in water.
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Gradual addition of FeCl₃ under stirring.
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pH adjustment to 6–7 using NaOH.
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Crystallization and filtration to isolate the hydrate form .
Industrial-Scale Manufacturing
Large-scale production involves precise control of stoichiometry, temperature (20–25°C), and pH to ensure >95% yield . The final product is typically a yellow-to-brown crystalline powder with 12–14% iron content .
Applications and Functional Efficacy
Nutritional Supplements
Ferric sodium EDTA is widely used to combat iron deficiency anemia due to its superior bioavailability compared to non-chelated iron sources :
Parameter | Ferric Sodium EDTA | Ferrous Sulfate |
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Relative Bioavailability | 2–3× higher | Baseline |
Absorption in Phytate-Rich Diets | 8.0–9.2% | 4.1–6.4% |
Tolerability | Minimal GI side effects | High GI irritation |
Source: Human trials in children and adults .
Agricultural and Environmental Uses
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Soil Remediation: Enhances phytoextraction of heavy metals by solubilizing Fe³⁺ in contaminated soils .
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Pesticide Formulations: Acts as a stabilizer in glyphosate-based herbicides to prevent metal-catalyzed degradation .
Environmental Impact and Degradation
Persistence and Biodegradability
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Half-Life in Water: 10–100 days, depending on pH and microbial activity .
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Photodegradation: UV light cleaves EDTA-metal bonds, releasing free Fe³⁺ .
Ecotoxicological Risks
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